molecular formula C19H24N4O2 B2603299 (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034232-68-1

(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B2603299
CAS No.: 2034232-68-1
M. Wt: 340.427
InChI Key: FMRPODRVOHYIIR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperidine ring, a methylpyridine group, and a tetrahydrobenzo[d]imidazole group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a saturated six-membered ring containing one nitrogen atom. It also contains a methylpyridine group, which is a pyridine ring (a six-membered aromatic ring with two double bonds and one nitrogen atom) with a methyl group attached. The tetrahydrobenzo[d]imidazole group is a bicyclic structure containing a benzene ring fused to an imidazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the various functional groups present. For example, the piperidine ring could potentially undergo reactions at the nitrogen atom, while the methylpyridine group could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the heterocyclic rings and the nitrogen atoms in this compound would be expected to influence its polarity and hence its solubility in various solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Novel Synthetic Methods : Research has introduced innovative synthetic pathways for creating compounds with intricate structures, including those related to the molecule . For instance, a study detailed a new method for preparing derivatives of 2-aminopyridines, crucial for constructing bicyclic imidazo[1,2-a]pyridine structures, showcasing advanced synthesis techniques for complex heterocycles (Lifshits, Ostapchuk, & Brel, 2015).

Structural Elucidation : Efforts in structural exploration and Hirshfeld surface analysis have been applied to novel bioactive heterocycles, emphasizing the importance of understanding molecular configurations and intermolecular interactions in the development of therapeutic agents (Benaka Prasad et al., 2018).

Biological Activities

Antagonistic Properties : A study on nonpeptide alphavbeta3 antagonists highlighted the discovery of a potent antagonist with significant in vitro and in vivo efficacy, suggesting the potential of related compounds in treating conditions like osteoporosis (Hutchinson et al., 2003).

Antimicrobial and Antioxidant Activities : Compounds with the structural features similar to the query molecule have shown considerable antimicrobial and antioxidant activities, as demonstrated in the synthesis and evaluation of new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related derivatives (Bassyouni et al., 2012).

Thermal and Optical Studies : The thermal, optical, and structural characteristics of related compounds have been investigated to understand their stability and potential applications in materials science, as seen in the study of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime (Karthik et al., 2021).

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-3-2-4-18(22-13)25-15-7-9-23(10-8-15)19(24)14-5-6-16-17(11-14)21-12-20-16/h2-4,12,14-15H,5-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRPODRVOHYIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3CCC4=C(C3)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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